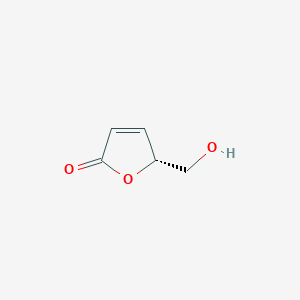
(2R)-2-(hydroxymethyl)-2H-furan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(hydroxymethyl)-2H-furan-5-one, commonly known as Dihydroxyacetone (DHA), is a simple carbohydrate molecule that is widely used in the cosmetic industry as a self-tanning agent. DHA is a colorless, odorless, and water-soluble substance that reacts with the amino acids present in the dead skin cells on the outer layer of the skin to produce a brown pigment called melanoidin. This brown pigment gives the skin a natural-looking tan without the harmful effects of ultraviolet (UV) radiation.
作用機序
Dihydroxyacetone works by reacting with the amino acids present in the dead skin cells on the outer layer of the skin. This reaction produces a brown pigment called melanoidin, which gives the skin a natural-looking tan. The color produced by (2R)-2-(hydroxymethyl)-2H-furan-5-one is temporary and fades as the dead skin cells are shed.
Biochemical and Physiological Effects:
Dihydroxyacetone has been shown to have no significant effects on the structure or function of the skin. It is not absorbed into the deeper layers of the skin and has no systemic effects on the body. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to be safe for use on all skin types, including sensitive skin.
実験室実験の利点と制限
One of the main advantages of using Dihydroxyacetone in lab experiments is its ability to induce skin pigmentation without the need for UV radiation. This makes it a safe and effective tool for studying the mechanisms of skin pigmentation. However, one limitation of using (2R)-2-(hydroxymethyl)-2H-furan-5-one is that the color produced is temporary and fades as the dead skin cells are shed. This means that experiments using (2R)-2-(hydroxymethyl)-2H-furan-5-one must be conducted over a short period of time.
将来の方向性
Dihydroxyacetone has several potential future directions for scientific research, including its use as a potential treatment for skin disorders such as vitiligo and psoriasis. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to induce skin pigmentation in areas of the skin affected by vitiligo, making it a potential treatment option for this condition. Additionally, (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as psoriasis. Further research is needed to fully understand the potential applications of (2R)-2-(hydroxymethyl)-2H-furan-5-one in the treatment of skin disorders.
合成法
Dihydroxyacetone can be synthesized by the oxidation of glycerol or by the fermentation of glucose. The most common method of synthesis involves the reaction of glycerol with hydrogen peroxide in the presence of a catalyst such as sodium hydroxide. The resulting product is then purified through a series of distillation and crystallization steps.
科学的研究の応用
Dihydroxyacetone has several scientific research applications, including its use in the study of skin pigmentation, as a potential treatment for skin disorders, and as a tool for measuring blood glucose levels. (2R)-2-(hydroxymethyl)-2H-furan-5-one has been shown to be a safe and effective method for inducing skin pigmentation in vitro and in vivo, making it a useful tool for studying the mechanisms of skin pigmentation.
特性
IUPAC Name |
(2R)-2-(hydroxymethyl)-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-3-4-1-2-5(7)8-4/h1-2,4,6H,3H2/t4-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNLUIGMHSSXHB-SCSAIBSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)O[C@H]1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40920915 |
Source


|
| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-(Hydroxymethyl)furan-2(5H)-one | |
CAS RN |
112837-17-9 |
Source


|
| Record name | 5-(Hydroxymethyl)furan-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40920915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


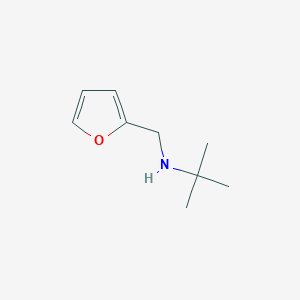
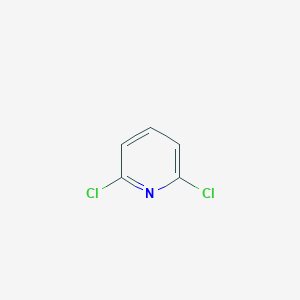
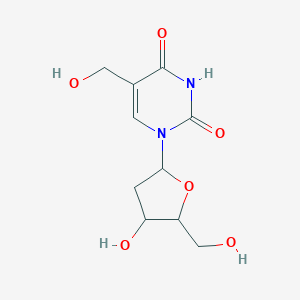

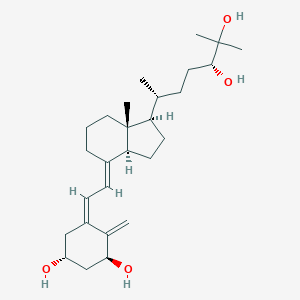




![N-[2-(Dichloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B45672.png)
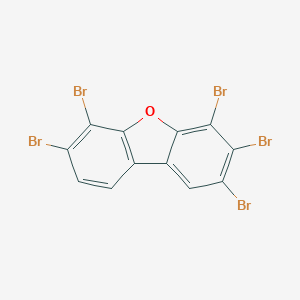
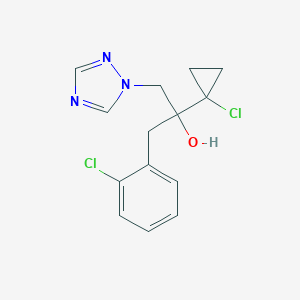
![Ethyl 4-[4-(N,N-dimethylamino)phenyl]-4-oxobutanoate](/img/structure/B45679.png)